GHK-Cu acetate

Description

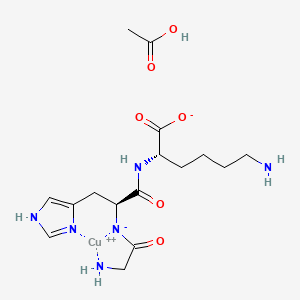

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

copper;acetic acid;(2S)-6-amino-2-[[(2S)-2-(2-aminoacetyl)azanidyl-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N6O4.C2H4O2.Cu/c15-4-2-1-3-10(14(23)24)20-13(22)11(19-12(21)6-16)5-9-7-17-8-18-9;1-2(3)4;/h7-8,10-11H,1-6,15-16H2,(H4,17,18,19,20,21,22,23,24);1H3,(H,3,4);/q;;+2/p-2/t10-,11-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIHSRSQDMJJFH-ULEGLUPFSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.C1=C(N=CN1)CC(C(=O)NC(CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.C1=C(N=CN1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)[O-])[N-]C(=O)CN.[Cu+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26CuN6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Analytical Characterization

Chemical Synthesis Pathways for GHK Peptide

The synthesis of the GHK tripeptide is a critical first step and can be achieved through several methodologies, primarily categorized as solid-phase peptide synthesis (SPPS) and solution-phase synthesis.

Solid-Phase Peptide Synthesis (SPPS): This is a widely adopted method for synthesizing GHK and other peptides. kennesaw.edursc.org The process involves sequentially adding protected amino acids to a growing peptide chain that is covalently attached to an insoluble polymer resin. kennesaw.edu Key steps in SPPS include:

Resin Swelling: The process begins with the swelling of the resin, typically a Rink amide resin, in a suitable solvent like N,N-dimethylformamide (DMF). kennesaw.edursc.org

Deprotection: The temporary protecting group on the N-terminus of the attached amino acid, often the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed using a base such as piperidine (B6355638) in DMF. rsc.org

Coupling: The next Fmoc-protected amino acid is activated and coupled to the deprotected N-terminus of the growing peptide chain. kennesaw.edu Common coupling agents include 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) in the presence of an organic base like N,N-diisopropylethylamine (DIPEA). rsc.org

Cleavage: Once the desired peptide sequence (Gly-His-Lys) is assembled, the peptide is cleaved from the resin. This is typically accomplished using a strong acid cocktail, such as a high percentage of trifluoroacetic acid (TFA), often with scavengers like water and triisopropylsilane (B1312306) (TIPS) to prevent side reactions. kennesaw.edursc.org

Precipitation and Lyophilization: The cleaved peptide is then precipitated from the cleavage mixture using a non-polar solvent like cold diethyl ether, collected by centrifugation, and lyophilized to obtain a powdered product. kennesaw.edursc.org

While effective, traditional SPPS can be costly due to expensive resins and the use of excess reagents. google.com

Solution-Phase Peptide Synthesis: This classical approach involves synthesizing the peptide entirely in solution, without the use of a solid support. One patented method describes a conventional liquid-phase synthesis of GHK. google.com This process involves protecting the amino acids, coupling them to form the di- and then tripeptide, and finally deprotecting the full peptide. For example, p-nitrophenyl acetate (B1210297) can be used to protect lysine (B10760008), and di-tert-butyl dicarbonate (B1257347) can protect the dipeptide Boc-Gly-His-OH. google.com The protected fragments are then coupled, and the final tripeptide is obtained after deprotection. google.com This method can be more cost-effective by avoiding expensive resins. google.com

A more advanced solution-phase method, known as Group Assisted Purification Peptide Synthesis (GAPPS), has also been developed. gappeptides.com This technique utilizes a GAP anchor molecule instead of a solid resin, which facilitates purification by selective precipitation and reduces solvent and raw material consumption. gappeptides.com This method has been shown to produce GHK with high crude purity. gappeptides.com

Recombinant DNA Technology: An alternative to chemical synthesis is the use of biological systems. researchgate.netaiche.orgmdpi.com One approach involves expressing a gene encoding multiple copies of the GHK sequence in a host organism like Escherichia coli or the yeast Pichia pastoris. researchgate.netaiche.org The resulting fusion protein, often with a purification tag like a His-tag, is then purified and the GHK monomers are released by enzymatic cleavage. aiche.orggoogle.com This method has the potential to be more environmentally friendly and cost-effective for large-scale production. google.com

Copper Complexation Techniques for GHK-Cu Acetate Formation

Once the GHK tripeptide is synthesized and purified, it is complexed with copper(II) ions to form GHK-Cu. To obtain the acetate salt, specific copper sources are used.

The formation of this compound is typically achieved by reacting the GHK tripeptide with a copper(II) salt in an aqueous solution. google.com A common and direct method involves dissolving copper(II) acetate in water and then adding the GHK tripeptide to the solution with stirring. google.com The reaction proceeds to form the GHK-Cu complex, which can then be isolated by filtration, concentration, and freeze-drying to yield this compound as a solid product. google.com

Other copper sources can also be utilized. For instance, copper hydroxide (B78521) can be used, with the subsequent addition of acetic acid to the reaction mixture to provide the acetate counter-ion. google.com A mixture of copper acetate and copper hydroxide can also be employed to control the reaction and final product characteristics. google.com The molar ratio of GHK to the copper salt is a critical parameter in the synthesis. google.comgoogle.com The reaction temperature and time are also optimized to ensure complete complexation and high yield. google.com

The strong affinity of the GHK peptide for copper(II) ions drives the complexation process. wikipedia.orgnih.gov The nitrogen atoms in the glycine (B1666218) amino group, the glycine-histidine peptide bond, and the imidazole (B134444) ring of histidine are primarily responsible for coordinating the copper ion. kennesaw.eduwikipedia.orgnih.gov

Spectroscopic and Structural Elucidation of this compound

A suite of advanced analytical techniques is employed to confirm the identity, structure, and purity of the synthesized this compound.

X-ray Crystallography Applications

X-ray crystallography is a powerful technique for determining the precise three-dimensional atomic structure of a crystalline compound. The molecular structure of the GHK-Cu complex has been extensively studied using this method. wikipedia.orgnih.govnih.govmpg.deresearchgate.net These studies have revealed that the copper(II) ion is coordinated in a square-pyramidal geometry. mpg.de The equatorial plane is occupied by three nitrogen atoms: one from the α-amino group of glycine, one from the deprotonated amide nitrogen of the glycine-histidine peptide bond, and one from the imidazole side chain of histidine. wikipedia.orgnih.govmpg.de The fourth equatorial position and the apical position can be occupied by water molecules or by atoms from neighboring GHK-Cu complexes in the crystal lattice, such as an oxygen atom from the carboxyl group of a lysine residue. wikipedia.orgmpg.de X-ray absorption near-edge spectroscopy (XANES) has also been used to confirm the Cu(II) oxidation state and the square pyramidal coordination environment in recombinant GHK-Cu. researchgate.netmdpi.com

EPR and NMR Spectroscopy for Structural Analysis

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR, also known as Electron Spin Resonance (ESR), is a technique specifically used for studying materials with unpaired electrons, such as the copper(II) ion in GHK-Cu. EPR spectroscopy has been instrumental in characterizing the copper-binding environment. wikipedia.orgnih.govmpg.demdpi.comacs.org The EPR spectra provide information about the coordination geometry and the nature of the ligands bound to the copper ion. mdpi.com Simulations of the EPR spectra are consistent with a 3N (three nitrogen) coordination for the Cu(GHK) complex. mdpi.com Studies have also used EPR to monitor the interaction of GHK-Cu with other molecules, revealing changes in the copper coordination sphere. acs.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a versatile technique used to determine the structure of molecules in solution. 1H NMR (proton NMR) has been used to confirm the identity of the GHK peptide and its derivatives after synthesis and purification. mdpi.comresearchgate.net It has also been used to study the GHK-Cu complex itself, providing insights into which parts of the peptide are involved in copper binding. wikipedia.orgnih.govacs.org For instance, NMR studies help to confirm that the GHK peptide remains coordinated to the copper ion even after redox reactions. acs.org

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a fundamental tool for confirming the molecular weight and sequence of the GHK peptide and its copper complex. kennesaw.edugoogle.com Electrospray ionization mass spectrometry (ESI-MS) is commonly used. kennesaw.edumdpi.com For the GHK peptide, ESI-MS typically shows protonated molecular ions, such as [M+H]+ and [M+2H]2+, which correspond to its theoretical mass. kennesaw.edu

When analyzing the GHK-Cu complex, MS can confirm the presence of the copper-bound species. aiche.org However, some studies suggest that ESI-MS may not be ideal for quantitative studies of Cu(II)-peptide complexes, as the conditions within the mass spectrometer can potentially lead to the reduction of Cu(II) to Cu(I) and dissociation of the complex, which might not reflect the true equilibrium in solution. nih.govacs.org Despite these challenges, MS remains an essential technique for the initial characterization and confirmation of the synthesized product. google.com

Chromatographic and Electrophoretic Purification Strategies

Purification is a crucial step to ensure the high purity of the GHK peptide and its copper complex.

Chromatography: High-Performance Liquid Chromatography (HPLC) is the most common method for the purification and analysis of GHK and GHK-Cu. google.comresearchgate.netaiche.org

Reversed-Phase HPLC (RP-HPLC): This is widely used for purifying the GHK peptide after synthesis. rsc.orgmdpi.com The peptide is separated on a non-polar stationary phase (like C18) using a polar mobile phase, typically a gradient of water and acetonitrile (B52724) containing an ion-pairing agent like trifluoroacetic acid (TFA). rsc.orgmdpi.com

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly effective for separating polar compounds like GHK-Cu. mdpi.comresearchgate.net A zwitterionic HILIC column (ZIC®-pHILIC) with a mobile phase of acetonitrile and an aqueous ammonium (B1175870) formate (B1220265) buffer has been shown to effectively separate and quantify GHK-Cu. mdpi.comresearchgate.net

Affinity Chromatography: In recombinant production methods, affinity chromatography, such as using a Ni-NTA column for His-tagged peptides, is used as an initial purification step to capture the expressed protein from the cell lysate. researchgate.netaiche.orgmdpi.com

Electrophoresis:

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): This technique is used to analyze the purity and estimate the molecular weight of recombinantly produced GHK fusion proteins. researchgate.netnih.gov

Capillary Electrophoresis (CE): CE coupled with inductively coupled plasma tandem mass spectrometry (CE-ICP-MS/MS) has been used as an element-specific approach to study GHK-Cu in complex systems, allowing for the direct measurement of the copper signal from the complex. mdpi.com

Electrophoretic Deposition (EPD): This technique has been used to create coatings containing GHK-Cu on biomedical implants, demonstrating a method for immobilizing the complex onto surfaces. nih.gov

The combination of these synthesis and analytical methodologies allows for the production and thorough characterization of high-purity this compound for research purposes.

Molecular and Cellular Mechanisms of Action

Gene Expression Modulation by GHK-Cu Acetate (B1210297)

GHK-Cu acetate has demonstrated a remarkable capacity to modulate the expression of a significant number of human genes, often reversing gene expression patterns associated with disease or aging to a healthier state. wikipedia.orgmdpi.com This broad-acting gene regulation may underpin its wide range of observed regenerative and protective effects. nih.govnih.gov

Up-regulation of Regenerative and Protective Genes

This compound has been shown to up-regulate a variety of genes that are crucial for tissue regeneration and protection. A key aspect of its regenerative action is the stimulation of genes involved in the synthesis of extracellular matrix components. Research has demonstrated that GHK-Cu stimulates the synthesis of collagen, elastin (B1584352), and glycosaminoglycans, which are essential for maintaining the structural integrity of tissues. nih.govlidsen.com Specifically, it has been found to increase the synthesis of procollagen. researchgate.net Furthermore, GHK-Cu up-regulates the expression of decorin, a small proteoglycan that plays a role in collagen synthesis regulation and wound healing. wikipedia.orgnih.gov

The compound also promotes the expression of genes related to wound healing and tissue repair. Studies have shown that GHK-Cu can restore the function of damaged fibroblasts and increase the expression of antioxidant enzymes. wikipedia.orgnih.gov It has been observed to stimulate the expression of basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF), both of which are important for blood vessel formation, a critical process in wound healing. nih.gov Additionally, GHK-Cu has been found to upregulate integrin and p63 expression in human keratinocytes, which is associated with restoring their stemness. lidsen.com In the context of nervous system health, GHK has been shown to upregulate the expression of growth factors during nerve regeneration. lidsen.com

Table 1: Up-regulated Genes and Proteins by this compound

| Gene/Protein | Function | Reference |

|---|---|---|

| Collagen | Provides structural support to tissues. | wikipedia.orgnih.gov |

| Elastin | Provides elasticity to tissues. | nih.gov |

| Glycosaminoglycans | Component of the extracellular matrix. | nih.gov |

| Decorin | Regulates collagen synthesis and wound healing. | wikipedia.orgnih.gov |

| Basic Fibroblast Growth Factor (bFGF) | Promotes blood vessel formation. | nih.gov |

| Vascular Endothelial Growth Factor (VEGF) | Promotes blood vessel formation. | nih.gov |

| Integrins | Cell adhesion molecules. | lidsen.com |

| p63 | Transcription factor involved in stem cell maintenance. | lidsen.com |

Down-regulation of Inflammatory and Degenerative Genes

In addition to its regenerative effects, this compound also plays a crucial role in down-regulating genes associated with inflammation and degenerative processes. It has been shown to decrease the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). lidsen.comlondonincmagazine.caworld-of-peptides.com This anti-inflammatory action is achieved, in part, through the suppression of the NF-κB signaling pathway, a key regulator of inflammation. nih.govlidsen.com

Furthermore, GHK-Cu modulates the activity of matrix metalloproteinases (MMPs), enzymes that break down extracellular matrix proteins. nih.govcreative-peptides.com By inhibiting the activity of MMPs that degrade collagen and elastin, GHK-Cu helps to preserve the integrity of the extracellular matrix and prevent excessive tissue degradation. creative-peptides.com In studies related to chronic obstructive pulmonary disease (COPD), GHK was found to reverse the gene expression signature associated with the disease, down-regulating genes involved in inflammation and lung tissue destruction. nih.govnih.gov

Table 2: Down-regulated Genes and Proteins by this compound

| Gene/Protein/Pathway | Function | Reference |

|---|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Pro-inflammatory cytokine. | lidsen.comlondonincmagazine.caworld-of-peptides.com |

| Interleukin-6 (IL-6) | Pro-inflammatory cytokine. | lidsen.comlondonincmagazine.caworld-of-peptides.com |

| NF-κB | Signaling pathway that regulates inflammation. | nih.govlidsen.com |

Regulation of Cellular Signaling Pathways

Modulation of TGF-β Pathway Components

The Transforming Growth Factor-beta (TGF-β) pathway is a crucial regulator of cell growth, differentiation, and extracellular matrix production. GHK-Cu has been shown to modulate this pathway, which is particularly relevant in the context of tissue repair and regeneration. canadapeptide.com

In a study on chronic obstructive pulmonary disease (COPD), it was found that the expression of genes involved in the TGF-β pathway was decreased in patients. nih.gov GHK was able to reverse this pattern, activating the TGF-β pathway and restoring the function of lung fibroblasts. nih.govnih.gov This suggests that GHK-Cu can promote tissue remodeling and repair by positively influencing TGF-β signaling. nih.govlondonincmagazine.ca The ability of GHK to activate the TGF-β pathway is a key mechanism by which it stimulates collagen synthesis and other regenerative processes. canadapeptide.com

Involvement with MAPK/ERK Signaling Cascade

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK cascade, are central to the regulation of cell proliferation, differentiation, and survival. GHK-Cu has been shown to interact with and modulate these pathways. creative-peptides.comnih.gov

Specifically, GHK-Cu can activate the MAPK/ERK pathway, which in turn upregulates the expression of genes involved in collagen synthesis. creative-peptides.com However, its influence on MAPK signaling is complex and can be context-dependent. For instance, in response to inflammatory stimuli like lipopolysaccharide (LPS), GHK-Cu has been shown to suppress the activation of the p38 MAPK signaling pathway. nih.govnih.govoncotarget.com This suppression of p38 MAPK contributes to its anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. nih.govantpublisher.com Studies have also indicated that GHK-Cu can slightly decrease the phosphorylation of JNK1/2, another component of the MAPK family, while not affecting ERK1/2 phosphorylation in certain inflammatory models. nih.gov This differential modulation of MAPK pathways highlights the nuanced regulatory role of GHK-Cu in cellular signaling.

Influence on NF-κB and p38 MAPK Pathways

The copper tripeptide GHK-Cu (glycyl-l-histidyl-l-lysine-Cu) has demonstrated significant anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. Research indicates that GHK-Cu can suppress the activation of Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathways. mdpi.comlidsen.comsynthagenlabs.com These pathways are central regulators of inflammation, and their inhibition by GHK-Cu leads to a reduction in the production of pro-inflammatory cytokines. lidsen.comsynthagenlabs.com

In both in vitro and in vivo models of lipopolysaccharide (LPS)-induced acute lung injury, GHK-Cu treatment has been shown to decrease the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). nih.govoncotarget.com This reduction is achieved through the suppression of NF-κB p65 and p38 MAPK signaling. nih.govoncotarget.com The NF-κB pathway is critically involved in the transcription of numerous pro-inflammatory genes, and its activation is linked to many diseases of aging. nih.gov Similarly, the p38 MAPK pathway responds to external stressors and plays a crucial role in cellular signaling, affecting processes like inflammation, apoptosis, and gene expression. nih.gov By inhibiting these pathways, GHK-Cu helps to attenuate inflammatory cell infiltration into tissues, such as the lungs, thereby mitigating tissue damage. synthagenlabs.comnih.gov

Interaction with SIRT1/STAT3 and Nrf2 Pathways

GHK-Cu's influence extends to pathways critical for cellular health, stress resistance, and regeneration, including the SIRT1/STAT3 and Nrf2 pathways.

Recent studies have identified Sirtuin 1 (SIRT1) as a direct molecular target of GHK-Cu. frontiersin.org In a model of experimental colitis, GHK-Cu was found to upregulate the expression of SIRT1, which in turn suppressed the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3). frontiersin.org The SIRT1/STAT3 pathway is implicated in mucosal healing and the expression of tight junction proteins. frontiersin.org By activating this pathway, GHK-Cu may promote tissue repair and integrity. frontiersin.org

Furthermore, GHK-Cu is a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary cellular defense mechanism against oxidative stress. frontiersin.orgbiorxiv.org Under conditions of oxidative stress, GHK-Cu promotes the expression and nuclear translocation of Nrf2. frontiersin.org This activation leads to the transcription of antioxidant response element (ARE)-regulated genes, including antioxidant enzymes like heme oxygenase-1 (HO-1). frontiersin.orgfrontiersin.org The mechanism involves GHK-Cu promoting the dissociation of Nrf2 from its inhibitor, Keap1, in the cytoplasm, allowing Nrf2 to move to the nucleus and initiate the transcription of protective genes. frontiersin.org This modulation of the Nrf2 pathway is a key component of GHK-Cu's ability to protect against oxidative stress and inflammation. frontiersin.orgwalshmedicalmedia.com

Extracellular Matrix Remodeling Dynamics

GHK-Cu plays a pivotal role in the remodeling of the extracellular matrix (ECM), a complex network of proteins and other macromolecules that provides structural and biochemical support to surrounding cells. It achieves this by stimulating the synthesis of key structural proteins while also modulating the enzymes responsible for their breakdown. nih.govchemicalbook.com

Modulation of Metalloproteinase (MMP) and Tissue Inhibitor of Metalloproteinase (TIMP) Activity

A key aspect of GHK-Cu's remodeling capability is its ability to modulate the balance between matrix metalloproteinases (MMPs), enzymes that break down ECM proteins, and their endogenous inhibitors, tissue inhibitors of metalloproteinases (TIMPs). nih.govnih.gov Research shows that GHK-Cu can stimulate the synthesis of both MMPs (like MMP-1 and MMP-2) and TIMPs (like TIMP-1 and TIMP-2). nih.govwikipedia.org

One study on human dermal fibroblasts found that GHK-Cu increased mRNA expression for MMP-1 and MMP-2, while simultaneously increasing TIMP-1 expression to a greater extent. walshmedicalmedia.com This differential regulation suggests a net inhibition of excessive protein breakdown, favoring a state of controlled remodeling and regeneration. nih.govwalshmedicalmedia.com This regulatory action helps to remove old, damaged proteins and scars while preventing excessive proteolysis, which is crucial for healthy tissue repair and skin rejuvenation. synthagenlabs.comnih.gov

| Compound | Concentration | MMP-1 Expression | MMP-2 Expression | TIMP-1 Expression | TIMP-2 Expression |

|---|---|---|---|---|---|

| GHK-Cu | 0.01 nM | Increased | Increased | Increased | No Significant Change |

| GHK-Cu | 1 nM | Increased | Increased | Increased | Decreased |

| GHK-Cu | 100 nM | Increased | Increased | Increased | Decreased |

Oxidative Stress Defense Mechanisms

GHK-Cu exhibits robust antioxidant properties, protecting cells from damage induced by reactive oxygen species (ROS) and other harmful by-products of cellular metabolism and environmental stressors. nih.govahmetozyigit.com

One of its primary antioxidant mechanisms is the enhancement of the body's own antioxidant enzyme systems. ahmetozyigit.com GHK-Cu has been shown to increase the activity of superoxide (B77818) dismutase (SOD), a critical enzyme that neutralizes superoxide radicals. synthagenlabs.comnih.govoncotarget.com It is thought to achieve this by supplying copper, an essential cofactor for SOD function. oncotarget.com Studies have shown that in LPS-induced inflammatory conditions, GHK-Cu pretreatment can restore SOD activity to near-normal levels. oncotarget.com In animal models, GHK-Cu treatment also leads to elevated levels of glutathione (B108866) (GSH), another key cellular antioxidant. nih.govfrontiersin.org

Beyond boosting enzymatic defenses, GHK-Cu acts as a direct scavenger of harmful free radicals. It effectively inactivates damaging by-products of lipid peroxidation, such as 4-hydroxynonenal (B163490), acrolein, and malondialdehyde. nih.gov This action protects cultured skin keratinocytes from lethal damage by ultraviolet (UV) radiation. nih.gov Furthermore, GHK-Cu has been shown to be a potent inhibitor of copper-dependent oxidation of low-density lipoproteins (LDL) and can reduce iron release from ferritin by 87%, preventing the catalytic generation of free radicals by these metal ions. mdpi.comnih.gov

| Mechanism | Specific Action | Observed Effect |

|---|---|---|

| Enzymatic Defense | Increases Superoxide Dismutase (SOD) activity | Enhanced neutralization of superoxide radicals. nih.govoncotarget.com |

| Enzymatic Defense | Increases Glutathione (GSH) levels | Improved cellular antioxidant capacity. nih.govfrontiersin.org |

| Direct Scavenging | Inactivates lipid peroxidation by-products (e.g., acrolein) | Protection of cells from toxic aldehydes. nih.gov |

| Blocks Cu(2+)-dependent LDL oxidation | Complete blockage observed in one study. nih.gov | |

| Metal Ion Chelation | Reduces iron release from ferritin | 87% reduction in iron release. mdpi.comnih.gov |

Inflammatory Response Modulation

GHK-Cu exerts significant anti-inflammatory effects by regulating the expression of key signaling molecules and influencing the movement of inflammatory cells. nih.govpeptidesciences.com This modulation is critical for controlling inflammation and promoting a favorable environment for tissue repair.

A primary mechanism of GHK-Cu's anti-inflammatory action is its ability to suppress the expression of pro-inflammatory cytokines. peptidesciences.com Numerous studies have demonstrated that GHK-Cu can decrease the production of tumor necrosis factor-alpha (TNF-α) and various interleukins, such as IL-6 and IL-1β. mdpi.comlondonincmagazine.cafrontiersin.orgresearchgate.net In models of lipopolysaccharide (LPS)-induced inflammation in macrophages and acute lung injury in mice, GHK-Cu treatment significantly reduced the levels of TNF-α and IL-6. oncotarget.comnih.govsci-hub.se This suppression is often linked to the inhibition of key inflammatory signaling pathways like NF-κB and p38 MAPK. nih.govoncotarget.com By downregulating these potent inflammatory mediators, GHK-Cu helps to dampen the inflammatory cascade and prevent excessive tissue damage. peptidesciences.com

Table 1: Effect of GHK-Cu on Pro-inflammatory Cytokine Secretion

| Cell/Model | Stimulus | GHK-Cu Concentration | Observed Effect on Cytokines | Reference |

|---|---|---|---|---|

| RAW 264.7 Macrophages | LPS | 10 µM | Significant decrease in TNF-α and IL-6 secretion. | caymanchem.comnih.gov |

| Mouse Model of ALI | LPS | 10 µg/g | Decreased TNF-α and IL-6 production in the lungs. | oncotarget.com |

| Human Dermal Fibroblasts | TNF-α | Not specified | Reduced secretion of IL-6. | nih.gov |

| Mouse Model of Pulmonary Fibrosis | Bleomycin | 2.6, 26, 260 μg/ml/day | Reduced levels of TNF-α and IL-6. | lidsen.com |

While often viewed as a pro-fibrotic cytokine, transforming growth factor-beta (TGF-β) also has complex anti-inflammatory roles. londonincmagazine.ca GHK-Cu's interaction with the TGF-β pathway is nuanced. Some studies indicate that GHK-Cu can decrease the secretion of TGF-β1, which is beneficial in contexts where excessive TGF-β1 contributes to fibrosis and scar formation. mdpi.comparticlepeptides.com For instance, in dermal fibroblasts, GHK and its copper complexes were found to decrease IGF-2-dependent TGF-β1 secretion. mdpi.com However, it's also noted that GHK can restore the function of fibroblasts in a manner similar to TGF-β, suggesting a modulatory rather than purely inhibitory role. nih.gov This suggests GHK-Cu helps to balance the activities of mediators like TGF-β to promote tissue repair and control inflammation. peptidesciences.comlondonincmagazine.ca

GHK-Cu has been shown to suppress the infiltration of inflammatory cells into sites of injury. nih.gov In a mouse model of acute lung injury, GHK-Cu attenuated histological alterations and suppressed the influx of inflammatory cells into the lung parenchyma. oncotarget.comnih.govpeptidesciences.com Similarly, in bleomycin-induced lung fibrosis in mice, GHK administration reduced the infiltration of inflammatory cells. lidsen.com The peptide acts as a chemoattractant for various cells, including immune cells, which is a crucial early step in wound healing. peptidesciences.com However, its ability to subsequently downregulate pro-inflammatory signals helps to resolve the inflammatory phase and prevent chronic inflammation, thereby limiting tissue damage and facilitating effective repair.

Stem Cell Biology and Cellular Plasticity

This compound demonstrates a significant influence on the behavior of stem cells and the plasticity of various cell types. It is involved in maintaining the proliferative potential of stem cells and guiding their differentiation, as well as restoring the function of damaged cells.

Influence on Stem Cell Proliferation and "Stemness"

Research indicates that this compound plays a crucial role in maintaining the regenerative capacity, or "stemness," of stem cells. In studies using skin equivalent models, GHK-Cu was shown to increase the proliferative potential of basal keratinocytes. marciorubin.com.br This effect is linked to the increased expression of key epidermal stem cell markers, including integrins and the protein p63. nih.govnih.govnih.gov By activating these cellular pathways, GHK-Cu helps maintain the active proliferative state of epidermal stem cells. nih.govnih.gov

Studies have demonstrated that GHK-Cu stimulates the proliferation of basal keratinocytes in a dose-dependent manner at non-toxic concentrations. marciorubin.com.br It has also been shown to increase the expression of markers associated with stemness and cellular proliferation, such as p63 and Proliferating Cell Nuclear Antigen (PCNA), in various cell models. antpublisher.com Some research suggests that the copper-free GHK peptide may promote the survival and de-differentiation of stem cells, while the GHK-Cu complex promotes their differentiation, highlighting a nuanced regulatory role. mdpi.comlidsen.com

| Parameter | Cell Type | Observed Effect | Effective Concentration | Source |

|---|---|---|---|---|

| Proliferation | Basal Keratinocytes | Stimulated in a dose-dependent manner | 0.1–10 µM | marciorubin.com.br |

| Integrin Expression | Basal Keratinocytes | Increased | 0.1–10 µM | nih.gov |

| p63 Expression | Basal Keratinocytes | Increased | 0.1–10 µM | marciorubin.com.brnih.gov |

| Cellular "Stemness" | Epidermal Stem Cells | Increased | Not Specified | mdpi.commdpi.com |

Effects on Cellular Differentiation Pathways

The GHK-Cu complex is implicated in guiding the differentiation of cells, a critical step in tissue repair and regeneration. While the copper-free GHK peptide is suggested to preserve the "stemness" of cells, the addition of copper to form the GHK-Cu complex appears to drive cells toward differentiation pathways. mdpi.com This dual-action mechanism allows for a balanced approach to tissue remodeling, first expanding the pool of regenerative cells and then guiding them to become functional tissue. For instance, GHK-Cu has been shown to stimulate the differentiation of various cell lines. mdpi.com This process is essential for replacing damaged tissue with new, healthy cells during wound healing and other regenerative processes. peptidesciences.com

Restoration of Replicative Vitality in Damaged Fibroblasts

A significant action of this compound is its ability to restore the normal function and replicative vitality of fibroblasts that have been damaged, particularly by radiation. nih.govtransformyou.com Anti-cancer radiation therapy is known to damage cellular DNA, impairing cell function and slowing replication. nih.govresearchgate.net

Studies have shown that treating irradiated human fibroblasts with GHK-Cu at nanomolar concentrations can reverse these detrimental effects. mdpi.com The treated fibroblasts not only resumed a normal growth rate but also increased their production of essential growth factors crucial for wound healing, such as basic fibroblast growth factor (bFGF) and vascular endothelial growth factor (VEGF). mdpi.comresearchgate.net This restorative effect is partly attributed to GHK's ability to stimulate the expression of DNA repair genes, with research from the Broad Institute indicating that GHK upregulates 47 DNA repair genes while downregulating five. nih.govmdpi.com By repairing DNA damage, GHK-Cu helps restore the normal functions of these critical cells. mdpi.commarciorubin.com.br

| Parameter | Observation in Irradiated Cells | Effect of GHK-Cu Treatment (1 nM) | Source |

|---|---|---|---|

| Growth Rate | Impaired/Slowed | Restored to a normal growth pattern | mdpi.comresearchgate.net |

| bFGF Production | Impaired | Significantly increased compared to controls | mdpi.comresearchgate.net |

| VEGF Production | Impaired | Significantly increased compared to controls | mdpi.comresearchgate.net |

| DNA Repair Gene Expression | Damage response | Stimulated (47 genes up, 5 down) | nih.govmdpi.com |

Mitochondrial Function and Cellular Bioenergetics

The this compound complex also exerts influence over cellular energy production and mitochondrial health, which are fundamental to all cellular repair and maintenance activities.

Impact on ATP Production and Cellular Energy Regulation

GHK-Cu is recognized as a potential regulator of cellular metabolism and energy production. sportstechnologylabs.com It is suggested to facilitate glucose breakdown through glycolysis, a key process for generating ATP, the primary energy currency of the cell. sportstechnologylabs.com Enhanced cellular energy production is critical for sustaining the demanding processes of tissue repair and regeneration. sportstechnologylabs.comnih.gov

Mechanistically, GHK-Cu has been shown to increase the expression of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α). researchgate.netnih.gov PGC-1α is a master regulator of mitochondrial biogenesis, the process of creating new mitochondria. nih.govresearchgate.net By upregulating PGC-1α, GHK-Cu can enhance mitochondrial content and function, leading to more efficient ATP production. nih.gov This pathway is often mediated through the activation of Sirtuin 1 (SIRT1), a protein that GHK-Cu directly binds to and activates. researchgate.netnih.gov

Mitochondrial Protection Under Stress Conditions

GHK-Cu demonstrates a protective effect on mitochondria, particularly under conditions of cellular stress such as exposure to cigarette smoke extract (CSE) or oxidative damage. sportstechnologylabs.comnih.gov Research on C2C12 myotubes exposed to CSE showed that GHK-Cu treatment could rescue the downregulation of key mitochondrial markers like Tom20, Cox2, and UCP3. nih.gov

This protective action is linked to its ability to alleviate oxidative stress. GHK-Cu activates the Nrf2 pathway, which in turn boosts the generation of antioxidant enzymes. researchgate.netnih.gov Furthermore, GHK-Cu enhances the activity of superoxide dismutase (SOD), a critical antioxidant enzyme that neutralizes harmful superoxide radicals generated in mitochondria. nih.govnih.govpeptidesciences.com By mitigating mitochondrial oxidative stress and preserving mitochondrial function, GHK-Cu helps maintain cellular health and resilience against damage. nih.gov

| Pathway/Molecule | Effect of GHK-Cu | Downstream Consequence | Source |

|---|---|---|---|

| SIRT1 | Directly binds and activates | Deacetylation of target proteins (Nrf2, PGC-1α) | researchgate.netnih.gov |

| PGC-1α Expression | Increased | Promotes mitochondrial biogenesis and function | researchgate.netnih.govresearchgate.net |

| Nrf2 Pathway | Activated via deacetylation | Increased production of antioxidant enzymes | researchgate.netnih.gov |

| Mitochondrial Oxidative Stress | Reduced | Protection of mitochondrial integrity and function | nih.gov |

Neurobiological Mechanisms

The glycyl-L-histidyl-L-lysine-copper complex (GHK-Cu) demonstrates significant neurobiological activity, influencing processes from nerve regeneration to cellular protection and gene regulation. Its mechanisms are multifaceted, contributing to the maintenance and repair of the nervous system.

GHK-Cu has been identified as a potent stimulator of nerve outgrowth and regeneration. Research indicates that the compound enhances the production of neurotrophic factors, which are critical for the survival and growth of neurons. mdpi.com In experimental models, GHK-Cu has been shown to increase the synthesis of Nerve Growth Factor (NGF) and the neurotrophins NT-3 and NT-4. mdpi.com These molecules are fundamental to the development, maintenance, and repair of the nervous system. nih.gov

Studies using collagen tubes impregnated with GHK-Cu to bridge severed nerves in rats have demonstrated accelerated regeneration of nerve fibers. mdpi.com The treatment led to an increased axon count and a higher rate of proliferation of Schwann cells, which are crucial for creating the myelin sheath around axons and supporting nerve repair. mdpi.comlidsen.com Further research has shown that GHK-Cu stimulates the outgrowth of neuronal processes from both peripheral nervous system (PNS) and central nervous system (CNS) explants. dergipark.org.tr This suggests a broad applicability in fostering neural repair. The mechanism appears to involve enhancing the migration of essential cells to the injury site and increasing the expression of integrins, which are cell adhesion molecules vital for cell-matrix interactions during regeneration. lidsen.com

A key aspect of GHK-Cu's neuroprotective capacity is its potent antioxidant activity. nih.gov Neurons are particularly susceptible to oxidative stress, a major contributor to neurodegenerative diseases. GHK-Cu mitigates this damage through several pathways. It has been shown to increase the activity of superoxide dismutase (SOD), a critical antioxidant enzyme that neutralizes harmful superoxide radicals. nih.govresearchgate.net

Furthermore, GHK-Cu provides protection by managing the reactivity of metal ions and byproducts of cellular damage. It can reduce the release of free iron from ferritin by as much as 87%. mdpi.com Since iron is a known catalyst for lipid peroxidation—a chain reaction that generates damaging free radicals—this action significantly limits oxidative injury to DNA, proteins, and cell membranes. mdpi.compeptidesciences.com GHK-Cu also directly scavenges and detoxifies toxic byproducts of lipid peroxidation, such as acrolein and 4-hydroxynonenal, further protecting neurons from damage. mdpi.comnih.gov This dual-action antioxidant and anti-inflammatory response helps shield neurons from the inflammation-mediated damage often seen in neurodegenerative conditions. nih.govresearchgate.net

GHK-Cu exerts a profound influence at the genetic level, capable of modulating the expression of a large number of human genes. mdpi.commarciorubin.com.br Analysis using the Broad Institute's Connectivity Map revealed that GHK can alter the expression of 31.2% of human genes, resetting the activity of genes from a diseased state toward a healthier profile. mdpi.comlidsen.com

In the context of neuronal maintenance, GHK-Cu can upregulate genes associated with neuronal health and downregulate those linked to inflammation and neurodegeneration. nih.gov This gene-modifying capability is crucial for its neuroprotective effects. lidsen.com Research suggests that GHK-Cu can reverse unhealthy gene expression patterns related to nervous system function, which is a significant factor in its potential to support nerve regeneration and counteract age-associated cognitive decline. lidsen.comneoplasiaresearch.com By influencing thousands of genes, GHK-Cu helps to restore the genetic and cellular machinery necessary for robust neuronal function and repair.

Anti-neoplastic Molecular Mechanisms

GHK-Cu exhibits anti-cancer properties through its ability to modulate gene expression and influence fundamental cellular processes that are dysregulated in cancer, such as cell proliferation and programmed cell death.

One of the most significant anti-neoplastic mechanisms of GHK-Cu is its ability to reset the gene expression of cancerous cells toward a healthier state. A landmark study utilizing the Broad Institute's Connectivity Map database, which contains over 7,000 gene expression profiles, screened 1,309 bioactive molecules to find agents capable of reversing gene expression patterns associated with aggressive, metastatic colon cancer. researchgate.net GHK was identified as the most effective molecule, found to suppress RNA production in 70% of the 54 human genes that are overexpressed in this type of cancer. lidsen.com

Further studies on human breast cancer (MCF7) and prostate cancer (PC3) cell lines have confirmed GHK-Cu's ability to upregulate cancer suppressor genes and downregulate genes associated with cancer progression and metastasis. dergipark.org.tr For instance, GHK stimulates the RNA production of ATM (Ataxia-Telangiectasia Mutated), a master controller of cell cycle checkpoint signaling, by 80% in breast cancer cells and 120% in prostate cancer cells. dergipark.org.tr It also upregulates the expression of other tumor suppressors like p63 and downregulates genes involved in inflammation and drug resistance. dergipark.org.tr This widespread genetic reprogramming can inhibit cancer growth and restore tissue integrity. dergipark.org.trlidsen.com

| Gene Category | Effect | Specific Genes/Pathways Affected | Observed Outcome | Source |

|---|---|---|---|---|

| Metastatic Colon Cancer Signature | Downregulation | Suppresses 70% of 54 overexpressed genes (e.g., node molecules like MAP3K5, NFATC2) | Reverses gene expression signature associated with aggressive cancer | lidsen.com |

| Tumor Suppressor Genes | Upregulation | ATM, p63, p73, APC | Stimulates expression of genes that inhibit tumor formation | dergipark.org.tr |

| Cancer Enhancer Genes | Downregulation | FGFR2, TNF, IGF1 | Suppresses genes that support cancer growth and proliferation | |

| DNA Repair Genes | Upregulation | Increases expression in 47 DNA repair genes while decreasing 5 | Enhances cellular mechanisms to correct DNA damage | researchgate.net |

Beyond its influence on gene expression, GHK-Cu directly impacts the cancer cell cycle. Healthy cells have checkpoints to halt division and initiate repair or programmed cell death (apoptosis) if DNA is damaged, but cancer cells often bypass these safeguards. Research has shown that GHK-Cu can inhibit the proliferation and growth of cancer cells by inducing cell cycle arrest, which prevents them from dividing. neoplasiaresearch.com

In addition, GHK-Cu has been shown to reactivate the apoptosis system in malignant cells. Studies on human neuroblastoma (SH-SY5Y) and histiocytic lymphoma (U937) cell lines demonstrated that GHK, at low nanomolar concentrations, inhibited cell growth and reactivated apoptosis, as measured by the activity of caspases 3 and 7. lidsen.com This is a critical anti-cancer action, as it restores the cell's natural ability to eliminate itself when it becomes abnormal. mdpi.com The ability to halt cell division and trigger cell death in cancer cells, while simultaneously stimulating the growth of healthy cells like fibroblasts, highlights a dual mechanism that selectively targets pathological cells. lidsen.com

| Cellular Process | Cancer Cell Line(s) | Mechanism | Source |

|---|---|---|---|

| Cell Cycle Arrest | Various cancer cell types | Prevents cancer cells from dividing and proliferating | neoplasiaresearch.com |

| Reactivation of Apoptosis | SH-SY5Y (Neuroblastoma), U937 (Histiocytic Lymphoma) | Reactivates the programmed cell death system via caspases 3 and 7 | lidsen.com |

| Inhibition of Angiogenesis | Various | Inhibits enzymes like MMPs and VEGF needed for new blood vessel formation | neoplasiaresearch.com |

Anti-angiogenic Effects in Neoplastic Contexts

The role of the this compound compound in angiogenesis—the formation of new blood vessels—is complex, with its effects appearing to be highly context-dependent. While GHK-Cu is frequently associated with promoting angiogenesis in the context of wound healing and tissue repair, a body of research also points to its potential anti-angiogenic effects specifically within neoplastic, or cancerous, environments. This inhibitory action is critical, as the growth and metastasis of tumors are heavily reliant on the development of a dedicated blood supply.

The proposed anti-angiogenic mechanisms of GHK-Cu in cancer are multifaceted. One key mechanism involves the direct or indirect inhibition of crucial pro-angiogenic factors. Research indicates that GHK-Cu can inhibit the activity of enzymes essential for cancer growth and the formation of new blood vessels, such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). peptidesciences.com By downregulating these factors, GHK-Cu may disrupt the signaling cascade that prompts endothelial cells to proliferate and form new vessels to supply a tumor.

Furthermore, GHK-Cu has been shown to modulate the expression of various genes, some of which are implicated in cancer progression. For instance, GHK was identified as one of only two substances, out of 1,309 bioactive compounds tested, that could significantly reverse the expression of 70% of genes overexpressed in an aggressive, metastatic form of colon cancer. nih.gov This broad-spectrum gene modulation may influence pathways that govern tumor angiogenesis.

Another indirect anti-angiogenic mechanism is linked to the stimulation of decorin synthesis by GHK-Cu. wikipedia.orglidsen.com Decorin is a small proteoglycan with known anti-tumorigenic properties. lidsen.com It can bind to and down-regulate receptor tyrosine kinases that are often overexpressed in cancer cells, thereby suppressing tumor cell proliferation and angiogenesis. lidsen.com

The table below summarizes key research findings related to the anti-angiogenic effects of GHK-Cu in neoplastic contexts.

Interactive Data Table: Research on this compound's Anti-Angiogenic Effects

| Cancer Type/Model | Key Findings | Research Focus |

| General Cancer Models | Appears to have anti-angiogenic effects by inhibiting enzymes like matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF). peptidesciences.com | Inhibition of Angiogenic Enzymes |

| Sarcoma-180 (in mice) | A combination of GHK-Cu and ascorbic acid resulted in a very strong suppression of tumor growth. nih.gov | Tumor Growth Suppression |

| Metastatic Colon Cancer | GHK was found to suppress RNA production in 70% of 54 genes overexpressed in patients with an aggressive metastatic form of colon cancer. nih.gov | Gene Expression Modulation |

| Dermal Fibroblast Cultures | GHK-Cu stimulated the synthesis of decorin, a proteoglycan with multiple anti-tumorigenic properties, including the suppression of angiogenesis. wikipedia.orglidsen.com | Stimulation of Anti-Angiogenic Molecules |

In Vitro Research Models and Cellular Studies

Investigation of Cellular Proliferation and Migration Across Diverse Cell Lines

GHK-Cu has demonstrated a significant ability to stimulate the proliferation and migration of various cell types, which are critical processes in wound healing and tissue remodeling. nih.govpeptidesciences.com In vitro studies have consistently shown that GHK-Cu can enhance the growth and movement of cells essential for skin repair. For instance, GHK-Cu has been found to strongly increase the proliferation of keratinocytes, the primary cells that make up the epidermis. nih.govnih.gov

The pro-proliferative and migratory effects of GHK-Cu extend to fibroblasts, which are key cells in the dermis responsible for synthesizing extracellular matrix components like collagen and elastin (B1584352). nih.govsemanticscholar.org Research has indicated that GHK-Cu not only stimulates fibroblast proliferation but also enhances their ability to contract and remodel collagen, a crucial step in wound closure. nih.gov Furthermore, GHK-Cu has been shown to attract immune cells and endothelial cells to sites of injury, which is a vital part of the healing cascade. nih.gov

| Cell Line/Type | Observed Effect of GHK-Cu | Key Findings |

| Keratinocytes | Increased proliferation | Dose-dependent stimulation of proliferation. lidsen.com |

| Fibroblasts | Increased proliferation and migration | Restores replicative vitality to irradiated fibroblasts. nih.gov |

| Endothelial Cells | Increased proliferation and migration | Promotes angiogenesis through the stimulation of blood vessel and nerve outgrowth. nih.gov |

| Mesenchymal Stem Cells | Increased proliferation | Enhances the secretion of proangiogenic factors. nih.gov |

Analysis of GHK-Cu Acetate (B1210297) Effects on Cell Viability Under Stressors

A significant area of in vitro research has focused on the protective effects of GHK-Cu on cells subjected to various stressors, particularly oxidative stress and radiation. Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidants, can lead to cellular damage and impede healing.

GHK-Cu has been shown to possess potent antioxidant properties, protecting cells from the damaging effects of free radicals. peptidesciences.comnih.gov It can inactivate harmful by-products of lipid peroxidation, such as 4-hydroxynonenal (B163490) and acrolein. nih.gov In cultured skin keratinocytes, GHK-Cu has demonstrated a protective effect against damage induced by ultraviolet (UV) radiation. nih.gov

Furthermore, studies on fibroblasts have revealed that GHK-Cu can restore the viability of cells that have been damaged by irradiation. nih.gov Irradiated fibroblasts treated with GHK-Cu showed improved functionality and a higher production of essential growth factors necessary for wound healing. nih.gov This suggests that GHK-Cu may help mitigate the negative cellular effects of radiation therapy.

| Stressor | Cell Line/Type | Protective Effect of GHK-Cu |

| Oxidative Stress (UV Radiation) | Keratinocytes | Protected cultured skin keratinocytes from UV radiation. nih.gov |

| Oxidative Stress (Lipid Peroxidation) | Multiple Cell Lines | Inactivated damaging free radical by-products. nih.gov |

| Radiation | Fibroblasts | Restored viability and function of irradiated fibroblasts. nih.gov |

| Lipopolysaccharide (LPS)-induced stress | RAW 264.7 Macrophages | Reduced reactive oxygen species (ROS) production and increased superoxide (B77818) dismutase (SOD) activity. researchgate.net |

Studies on Specific Cell Types (e.g., Fibroblasts, Keratinocytes, Endothelial Cells, Macrophages, Mesenchymal Stem Cells)

The effects of GHK-Cu have been investigated in detail across a range of specific cell types that play crucial roles in tissue maintenance and repair.

Fibroblasts: As the primary producers of the dermal matrix, fibroblasts are a key target for regenerative therapies. In vitro studies have shown that GHK-Cu stimulates these cells to increase the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans. nih.govpeptidesciences.com It also modulates the activity of metalloproteinases and their inhibitors, which are enzymes responsible for breaking down and remodeling the extracellular matrix. nih.gov

Keratinocytes: GHK-Cu has been found to stimulate the proliferation of these epidermal cells. nih.govnih.gov Research indicates that GHK-Cu can increase the expression of integrins and p63 in basal keratinocytes, markers associated with increased "stemness" and proliferative potential. nih.gov

Endothelial Cells: The formation of new blood vessels, or angiogenesis, is critical for tissue repair. GHK-Cu promotes angiogenesis by stimulating the outgrowth of endothelial cells. nih.gov It has been shown to increase the production of angiogenic factors like vascular endothelial growth factor (VEGF) and basic fibroblast growth factor (bFGF). nih.govnih.gov

Macrophages: These immune cells are essential for wound cleaning and orchestrating the repair process. GHK-Cu acts as a chemoattractant for macrophages, drawing them to the site of injury. peptidesciences.com It also exhibits anti-inflammatory effects by reducing the secretion of pro-inflammatory cytokines like TNF-alpha and IL-6 in macrophages. peptidesciences.comresearchgate.net

Mesenchymal Stem Cells (MSCs): GHK-Cu has been shown to enhance the therapeutic potential of MSCs. In vitro studies have demonstrated that pretreatment of MSCs with GHK leads to a dose-dependent increase in the secretion of proangiogenic factors, such as VEGF. nih.gov GHK has also been observed to have no cytotoxic effects on MSCs across a wide range of concentrations. lidsen.com

Co-culture System Investigations of Cellular Interactions

While most in vitro studies have focused on the effects of GHK-Cu on single cell types, some research has utilized co-culture systems to investigate its influence on cellular interactions. These models better mimic the complex environment of tissues where different cell types communicate and influence each other's behavior.

In a skin equivalent cell culture system, which co-cultures different skin cell types, GHK-Cu was found to stimulate the proliferation of keratinocytes in a dose-dependent manner. lidsen.com This study also observed changes in the morphology of epidermal basal cells, which became more cuboidal, a characteristic associated with stem cells. lidsen.comresearchgate.net This suggests that GHK-Cu can positively influence the communication and behavior of different cell populations within a tissue-like environment to promote a more regenerative state.

Further research using co-culture models, such as those combining endothelial cells with fibroblasts or other relevant cell types, could provide deeper insights into how GHK-Cu orchestrates the complex cellular interactions necessary for effective tissue repair and regeneration.

In Vivo Pre Clinical Research Models and Organ Specific Studies

Evaluation of GHK-Cu Acetate (B1210297) in Animal Models of Tissue Regeneration

In vivo research has consistently demonstrated the ability of GHK-Cu to promote repair and regeneration in various tissues following injury.

Dermal and Connective Tissue Repair Models

GHK-Cu has shown significant efficacy in accelerating the healing of dermal and connective tissues in multiple animal models. In rabbits, topical application of GHK-Cu to wounds resulted in improved wound contraction, more rapid formation of granular tissue, and an elevation in the levels of antioxidant enzymes. wikipedia.org Systemic administration of GHK-Cu in rats, mice, and pigs has also been found to enhance healing processes throughout the body. wikipedia.org

Studies using rat models with ischemic wounds have shown that GHK-Cu treatment leads to faster wound closure. nih.gov In a rat model of ischemic skin flaps, daily topical application of GHK resulted in a 64.5% decrease in wound size after 13 days, compared to a 45.6% decrease in the vehicle-treated group and a 28.2% decrease in the untreated control group. wikipedia.org Furthermore, in rats with experimental wounds, GHK-Cu stimulated the synthesis of collagen and increased the accumulation of total proteins and glycosaminoglycans. wikipedia.orgbertin-bioreagent.com In diabetic rats, a collagen dressing incorporated with a biotinylated form of the peptide accelerated wound contraction and epithelialization, increased collagen synthesis, and boosted levels of glutathione (B108866) and ascorbic acid. wikipedia.orgresearchgate.net

The compound has also been observed to modulate key cellular components of wound healing, such as attracting immune and endothelial cells to the injury site. nih.gov In rats, it has been shown to increase the expression of decorin, a proteoglycan involved in the organization of collagen. bertin-bioreagent.comalfa-chemistry.com

Table 1: Summary of GHK-Cu Effects in Dermal Repair Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rabbit | Facilitated wound contraction, faster granular tissue development, improved angiogenesis, and elevated antioxidant enzyme levels. | wikipedia.org |

| Rat (Ischemic Wounds) | Improved healing, faster wound closure, and decreased concentrations of metalloproteinases 2 and 9. | nih.gov |

| Rat (Diabetic Wounds) | Faster wound contraction and epithelization, increased collagen synthesis, and higher levels of glutathione and ascorbic acid. | wikipedia.orgresearchgate.net |

| Mice, Rats, Pigs (Systemic Healing) | Systemic injections improved healing parameters such as collagen production and wound closure at distant sites. | wikipedia.orgigem.wiki |

Pulmonary Tissue Remodeling and Protection Models

The effects of GHK-Cu have been investigated in animal models of lung injury and disease. In a mouse model of lipopolysaccharide (LPS)-induced acute lung injury (ALI), GHK-Cu demonstrated a protective effect. nih.govmdpi.com Treatment with GHK-Cu suppressed the infiltration of inflammatory cells into the lung, reduced the levels of pro-inflammatory cytokines TNF-α and IL-6, and increased the activity of the antioxidant enzyme superoxide (B77818) dismutase (SOD). nih.govnih.gov It was found to prevent LPS-induced decreases in SOD activity and glutathione levels. bertin-bioreagent.comalfa-chemistry.com

Furthermore, research related to Chronic Obstructive Pulmonary Disease (COPD) has shown that GHK can restore the function of lung fibroblasts from COPD patients, which have an impaired ability to contract and remodel collagen. nih.gov In animal studies, GHK has been shown to reduce inflammatory cell infiltration and levels of TNF-α and IL-6 in bleomycin-induced lung fibrosis in mice. lidsen.com These findings suggest a role for the peptide in modulating inflammatory responses and supporting tissue integrity within the pulmonary system. nih.govlidsen.com

Table 2: Effects of GHK-Cu in Pulmonary Injury Animal Models

| Animal Model | Condition | Key Findings | Reference |

|---|---|---|---|

| Mouse | LPS-Induced Acute Lung Injury (ALI) | Protected lung tissue, suppressed inflammatory cell infiltration, decreased TNF-α and IL-6, and increased SOD activity. | nih.govnih.gov |

| Mouse | Bleomycin-Induced Lung Fibrosis | Reduced inflammatory cell infiltration, decreased TNF-α and IL-6 levels. | lidsen.com |

Gastrointestinal Mucosal Repair Investigations

Pre-clinical studies indicate that GHK-Cu can promote the healing of the gastrointestinal lining. nih.govdntb.gov.ua Research in rat models has demonstrated its ability to accelerate the repair of the intestinal lining and reduce inflammation. lidsen.com Further studies have shown that GHK-Cu can block the development of stomach ulcers and heal existing intestinal ulcers in animal models. igem.wikiresearchgate.net These findings point to a protective and regenerative capacity within the gastrointestinal tract. nih.gov

Skeletal Tissue Regeneration Studies

The influence of GHK-Cu on bone formation has been explored in animal models of skeletal repair. Studies in rats have shown that GHK-Cu promotes bone healing. antpublisher.com It has been found to enhance the attachment and spreading of osteoblastic cells, which are crucial for bone formation, potentially through the stimulation of collagen synthesis. antpublisher.comevolvetelemed.com In a rat model of anterior cruciate ligament reconstruction, the administration of GHK-Cu was found to transiently improve some healing outcomes. antpublisher.com These studies suggest that GHK-Cu may play a role in supporting the repair and regeneration of skeletal tissues. nih.govigem.wiki

Assessment of Systemic Biological Responses in Animal Models

Beyond localized tissue repair, GHK-Cu has been shown to elicit systemic biological responses, most notably in the promotion of new blood vessel formation.

Angiogenesis Promotion and Vascularization Studies

A critical component of tissue repair and regeneration is the formation of new blood vessels, a process known as angiogenesis. GHK-Cu has been repeatedly shown to stimulate angiogenesis in various animal models. wikipedia.orgpeptidesciences.com In rabbit wound healing models, it improved angiogenesis. wikipedia.org In a murine scald model, treatment with GHK-Cu-liposomes resulted in enhanced angiogenesis in the burned skin, as evidenced by an increased signal of the endothelial cell marker CD31. marciorubin.com.br

The mechanism behind this pro-angiogenic effect involves the stimulation of key growth factors. GHK-Cu has been found to increase the production of Vascular Endothelial Growth Factor (VEGF) and basic Fibroblast Growth Factor (bFGF), two potent mediators of blood vessel formation. researchgate.netantpublisher.com This effect has been observed in irradiated fibroblasts, where GHK-Cu treatment significantly increased the secretion of both VEGF and bFGF. researchgate.netmdpi.com By promoting the growth of new blood vessels, GHK-Cu helps re-establish blood flow to damaged tissues, which is vital for delivering oxygen and nutrients required for healing. researchgate.netmarciorubin.com.br

Table 3: Summary of GHK-Cu Effects on Angiogenesis in Animal Models

| Animal Model | Key Findings | Reference |

|---|---|---|

| Rabbit | Improved angiogenesis in dermal wounds. | wikipedia.org |

| Mouse (Scald Model) | Enhanced angiogenesis in burned skin, with increased expression of CD31. | marciorubin.com.br |

| General Finding | Increases expression of VEGF and bFGF, crucial for blood vessel formation. | researchgate.netantpublisher.com |

Broad Anti-inflammatory and Antioxidant Effects

GHK-Cu exhibits significant anti-inflammatory and antioxidant properties, which have been documented in various animal and in vitro studies. nih.govnih.govwikipedia.org Its ability to modulate inflammation and combat oxidative stress is central to its therapeutic potential.

The anti-inflammatory effects of GHK-Cu are multifaceted. It has been shown to reduce the levels of pro-inflammatory cytokines, which are key signaling molecules in the inflammatory response. nih.govpeptidesciences.com For instance, studies have demonstrated that GHK-Cu can decrease the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). lidsen.compeptidesciences.com In a mouse model of bleomycin-induced lung fibrosis, intraperitoneal administration of GHK reduced inflammatory cell infiltration and lowered the levels of TNF-α and IL-6. lidsen.com It also suppressed the elevation of transforming growth factor-beta (TGF-β), another pro-inflammatory cytokine. lidsen.comnih.gov Furthermore, GHK-Cu has been observed to suppress the NF-κB and p38 MAPK signaling pathways, which are crucial regulators of inflammatory processes. lidsen.comantpublisher.com

As an antioxidant, GHK-Cu enhances the body's defense mechanisms against oxidative damage. nih.govswolverine.com It has been shown to increase the levels of antioxidant enzymes, including superoxide dismutase (SOD). lidsen.comnih.gov In diabetic rats, treatment with GHK-Cu led to higher levels of glutathione and ascorbic acid in wounds. wikipedia.org The peptide can also directly neutralize harmful free radicals and by-products of lipid peroxidation, such as 4-hydroxynonenal (B163490) and acrolein. nih.govmarciorubin.com.br This antioxidant activity protects cells from damage induced by factors like UV radiation. nih.gov Additionally, GHK-Cu can modulate iron levels, preventing iron-induced lipid peroxidation, which is detrimental to tissue healing. nih.gov

Table 1: Summary of Anti-inflammatory and Antioxidant Effects of GHK-Cu in Pre-clinical Models

| Model/System | Key Findings | Reference |

|---|---|---|

| Human Fibroblast Culture | Decreased proinflammatory cytokine TGF-beta. | nih.gov |

| Ischemic Wounds in Rats | Lowered levels of acute-phase inflammatory cytokines TGF-beta and TNF-alpha. | nih.gov |

| Bleomycin-Induced Lung Fibrosis in Mice | Reduced inflammatory cell infiltration, levels of TNF-α and IL-6, and abolished bleomycin-induced elevation of TGF-beta. | lidsen.com |

| Lipopolysaccharide-Induced Lung Damage in Mice | Suppressed infiltration of inflammatory cells, reduced inflammatory response, suppressed NF-κB p65 and p38 MAPK signaling pathways, reduced reactive oxygen species (ROS) production, stimulated superoxide dismutase (SOD), and decreased TNF-α and IL-6 production. | lidsen.com |

| Normal Human Dermal Fibroblasts | Decreased TNF-alpha-dependent secretion of pro-inflammatory IL-6. | lidsen.com |

| Dermal Wounds in Rabbits | Elevated the level of antioxidant enzymes. | wikipedia.org |

| Cultured Skin Keratinocytes | Protected from lethal ultraviolet (UV) radiation by inactivating damaging free radicals. | nih.gov |

| Diabetic Rats with Wounds | Resulted in a higher level of glutathione and ascorbic acid. | wikipedia.org |

| RAW 264.7 Macrophage Cells | Decreased LPS-induced increases in the levels of reactive oxygen species (ROS), IL-6, and TNF-α. | caymanchem.com |

| Cigarette Smoke-Induced Emphysema in Mice | Reduced inflammation and oxidation by decreasing the expression of inflammatory cytokines (IL-1β and TNF-α) and the enzymatic activity of MPO and MDA, while restoring T-AOC and GSH content. | frontiersin.org |

Organ and Systemic Function Modulation in Disease Models (e.g., Oxidative Stress-Induced Conditions, Inflammatory Responses)

The broad anti-inflammatory and antioxidant capabilities of GHK-Cu translate into its ability to modulate organ and systemic functions in various disease models, particularly those driven by oxidative stress and inflammation.

In models of lung injury, GHK-Cu has demonstrated significant protective effects. In mice with lipopolysaccharide-induced acute lung injury, GHK-Cu suppressed the infiltration of inflammatory cells and reduced the production of pro-inflammatory cytokines like TNF-α and IL-6. lidsen.comparticlepeptides.com It achieved this by inhibiting key inflammatory signaling pathways, namely NF-κB p65 and p38 MAPK. lidsen.comparticlepeptides.com Similarly, in a model of cigarette smoke-induced emphysema, GHK-Cu treatment attenuated the characteristic lung damage by downregulating NF-κB and upregulating the Nrf2/Keap1 antioxidant pathway. frontiersin.org This resulted in reduced inflammation and oxidative stress in the lung tissue. frontiersin.org GHK has also been shown to protect lungs from bleomycin-induced fibrosis by reducing inflammatory cell infiltration and suppressing key inflammatory mediators. lidsen.com

The regenerative capacity of GHK-Cu extends to other organs as well. Studies have confirmed its positive effects on the liver and stomach lining. nih.gov For instance, GHK-Cu was found to protect liver tissue from tetrachloromethane poisoning and maintain its normal function. marciorubin.com.br In the context of wound healing, which is often impaired by inflammation and oxidative stress, GHK-Cu has been shown to accelerate repair in various animal models. nih.govwikipedia.org In diabetic rats, it not only sped up wound contraction and re-epithelialization but also increased collagen synthesis and the levels of crucial antioxidants like glutathione and ascorbic acid. wikipedia.org

Systemically, GHK-Cu can influence processes that are impacted by inflammation. For example, elevated levels of fibrinogen, an inflammatory marker, are associated with an increased risk of cardiovascular events. peptidesciences.com GHK-Cu has been shown to reduce fibrinogen levels, which may help in lowering the risk of blood clot formation. peptidesciences.com

Table 2: Organ and Systemic Function Modulation by GHK-Cu in Disease Models

| Disease Model | Organ/System | Observed Effects of GHK-Cu | Reference |

|---|---|---|---|

| Lipopolysaccharide-Induced Acute Lung Injury (Mice) | Lungs | Suppressed inflammatory cell infiltration, reduced TNF-α and IL-6 production, inhibited NF-κB and p38 MAPK pathways. | lidsen.comparticlepeptides.com |

| Cigarette Smoke-Induced Emphysema (Mice) | Lungs | Attenuated emphysematous changes, reduced inflammation and oxidative stress via modulation of NF-κB and Nrf2/Keap1 pathways. | frontiersin.org |

| Bleomycin-Induced Lung Fibrosis (Mice) | Lungs | Reduced inflammatory cell infiltration and levels of TNF-α, IL-6, and TGF-beta. | lidsen.com |

| Chronic Obstructive Pulmonary Disease (COPD) | Lungs | Restored function of damaged fibroblasts. | nih.gov |

| Tetrachloromethane Poisoning | Liver | Protected liver tissue and maintained normal function. | marciorubin.com.br |

| Ischemic Wounds (Rats) | Skin/Systemic | Accelerated healing, decreased concentration of inflammatory cytokines (TNF-β). | nih.gov |

| Diabetic Wounds (Rats) | Skin/Systemic | Faster wound contraction and epithelialization, increased collagen synthesis, and higher levels of glutathione and ascorbic acid. | wikipedia.org |

| Systemic Inflammation | Cardiovascular System | Reduced fibrinogen levels. | peptidesciences.com |

Comparative Analysis of Ghk and Ghk Cu Bioactivity

Distinct Mechanistic Pathways of the Peptide Versus its Copper Complex

The mechanistic pathways of GHK and GHK-Cu, while overlapping in some respects, are distinguished by the unique roles copper plays in cellular processes. GHK on its own can act as a signaling molecule, influencing gene expression and cellular processes related to repair and regeneration. londonincmagazine.ca However, the formation of the GHK-Cu complex introduces several copper-dependent mechanisms that are either absent or less pronounced with the peptide alone.

GHK-Cu's primary mechanism involves the delivery of copper to cells in a safe, non-toxic form. wikipedia.orgnih.gov Copper is a critical cofactor for numerous enzymes involved in essential physiological processes. wikipedia.org The GHK peptide has a high affinity for copper and can facilitate its transport into cells. londonincmagazine.canih.gov Once inside, copper can participate in a variety of enzymatic reactions and signaling pathways. wikipedia.org

One of the key distinctions lies in the modulation of copper-dependent enzymes. For instance, GHK-Cu is known to influence the activity of lysyl oxidase, an enzyme essential for the cross-linking of collagen and elastin (B1584352), which is crucial for the structural integrity of the extracellular matrix (ECM). peptideinitiative.com The copper component of GHK-Cu also plays a role in redox signaling and the activation of antioxidant enzymes like superoxide (B77818) dismutase (SOD). creative-peptides.compeptideinitiative.com

Furthermore, GHK-Cu interacts with cell surface receptors, such as integrins and growth factor receptors, to activate intracellular signaling cascades. creative-peptides.com These pathways, including the MAPK/ERK pathway, are involved in promoting cell proliferation, migration, and the synthesis of ECM components. creative-peptides.com While GHK alone can influence some cellular activities, the presence of copper in the complex appears to potentiate these signaling events. londonincmagazine.ca

The GHK peptide itself, even without copper, is believed to have some intrinsic biological activities. It can be released from the breakdown of proteins in the extracellular matrix, such as collagen, following an injury and act as a natural modulator of tissue repair. nih.govmdpi.com It has been suggested that GHK can modulate the expression of a large number of human genes, potentially resetting them to a healthier state. nih.govnih.gov

| Feature | GHK (Peptide) | GHK-Cu (Copper Complex) |

|---|---|---|

| Primary Role | Signaling molecule, gene expression modulator londonincmagazine.cadifferencebetween.com | Copper delivery, enzyme cofactor, enhanced signaling neuroganhealth.comwikipedia.org |

| Enzyme Modulation | Limited direct enzymatic modulation | Activates copper-dependent enzymes (e.g., lysyl oxidase, SOD) peptideinitiative.com |

| Cellular Signaling | Can influence cellular pathways londonincmagazine.ca | Potentiates signaling via growth factor and integrin receptors creative-peptides.com |

| Bioavailability of Copper | Does not directly provide copper | Increases bioavailability and cellular uptake of copper neuroganhealth.comwikipedia.org |

Differential Biological Responses and Gene Expression Profiles

The distinct mechanistic pathways of GHK and GHK-Cu lead to differential biological responses and unique gene expression profiles. While both are involved in tissue regeneration and repair, GHK-Cu often exhibits more potent and broader effects due to the synergistic action of the peptide and the copper ion. neuroganhealth.comlondonincmagazine.ca

In terms of biological responses, GHK-Cu has been shown to have pronounced effects on wound healing, skin remodeling, and hair growth. creative-peptides.comswolverine.com It stimulates the synthesis of collagen, elastin, proteoglycans, and glycosaminoglycans, which are all critical components of the ECM. peptidesciences.com GHK-Cu also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors, helping to balance tissue remodeling by removing damaged proteins and generating new, healthy tissue. creative-peptides.compeptidesciences.com Furthermore, GHK-Cu promotes angiogenesis, the formation of new blood vessels, which is vital for tissue repair. nih.gov

Studies on gene expression have revealed that GHK can up- and down-regulate a significant number of human genes. nih.govnih.gov It has been shown to influence the expression of genes involved in the nervous system, development, and maintenance. nih.gov Notably, GHK has been found to reverse the gene expression signature associated with certain disease states, such as in chronic obstructive pulmonary disease (COPD), by activating pathways like the TGF-beta pathway. nih.govmdpi.com

While much of the gene expression data has been collected using GHK, it is often hypothesized that the active form in cell culture media is the GHK-Cu complex, formed by GHK acquiring copper from the surrounding environment. nih.gov The copper complex is thought to be the primary driver of many of the observed genetic modulations. For example, GHK-Cu has been shown to upregulate the expression of genes related to antioxidant defense and downregulate genes associated with inflammation. neuroganhealth.com In studies on cancer cells, GHK-Cu has been observed to modulate the expression of genes involved in cancer progression and suppression. lidsen.com

| Biological Response | GHK | GHK-Cu |

|---|---|---|

| Collagen Synthesis | Stimulatory effect creative-peptides.com | Significantly enhanced stimulation creative-peptides.compeptidesciences.com |

| Wound Healing | Promotes tissue repair creative-peptides.comdifferencebetween.com | Accelerated wound healing and angiogenesis nih.govnih.gov |

| Anti-inflammatory Action | Modulates inflammatory responses creative-peptides.com | Potent anti-inflammatory effects by reducing pro-inflammatory cytokines nih.govelliemd.com |

| Gene Expression | Modulates thousands of genes, can reverse disease-related gene signatures nih.govmdpi.com | Considered the active form for many gene modulations, affects genes for antioxidant defense and cancer suppression nih.govneuroganhealth.comlidsen.com |

Role of Copper in Enhancing or Modulating GHK's Intrinsic Activities

Copper is not merely a passive component of the GHK-Cu complex; it actively enhances and modulates the intrinsic activities of the GHK peptide. The binding of copper to GHK significantly increases the biological activity of the peptide. neuroganhealth.com

The primary role of copper in this complex is to serve as a cofactor for a variety of enzymes that are central to the processes stimulated by GHK. peptideinitiative.com For instance, the stimulation of collagen and elastin synthesis by GHK is made more effective by the presence of copper, as it is required for the enzymatic cross-linking of these proteins, which gives them their strength and elasticity. peptideinitiative.com